molecular formula C15H21NO4 B13966421 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester CAS No. 36769-46-7

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester

Cat. No.: B13966421
CAS No.: 36769-46-7
M. Wt: 279.33 g/mol
InChI Key: KOCYRMKHWUYSTF-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester is unique due to its specific structural features and the presence of both hydroxyl and ester functional groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

36769-46-7

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

butyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-3-4-7-20-15(19)14-11-6-5-10(17)8-12(11)13(18)9-16(14)2/h5-6,8,13-14,17-18H,3-4,7,9H2,1-2H3

InChI Key

KOCYRMKHWUYSTF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O

Origin of Product

United States

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